molecular formula C26H16Cl4N2O2S2 B8408984 N-(2,4-dichlorophenyl)-2-[[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]disulfanyl]benzamide

N-(2,4-dichlorophenyl)-2-[[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]disulfanyl]benzamide

Cat. No. B8408984
M. Wt: 594.4 g/mol
InChI Key: KSOXWUWHJAZNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-2-[[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]disulfanyl]benzamide is a useful research compound. Its molecular formula is C26H16Cl4N2O2S2 and its molecular weight is 594.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dichlorophenyl)-2-[[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]disulfanyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dichlorophenyl)-2-[[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]disulfanyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2,4-dichlorophenyl)-2-[[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]disulfanyl]benzamide

Molecular Formula

C26H16Cl4N2O2S2

Molecular Weight

594.4 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]disulfanyl]benzamide

InChI

InChI=1S/C26H16Cl4N2O2S2/c27-15-9-11-21(19(29)13-15)31-25(33)17-5-1-3-7-23(17)35-36-24-8-4-2-6-18(24)26(34)32-22-12-10-16(28)14-20(22)30/h1-14H,(H,31,33)(H,32,34)

InChI Key

KSOXWUWHJAZNDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)SSC3=CC=CC=C3C(=O)NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared according to the general method of Example 77 using 2,2'-dithiobisbenzoyl chloride (2.00 g, 5.83 mmol) in 50 mL of dichloromethane and 2,4-dichloroaniline (1.89 g, 11.7 mmol) in 15 mL of pyridine. The crude product was triturated with a hot mixture of ethyl acetate, ethanol and methanol (1:1:1) and filtered to yield 0.64 g of the title compound, mp 227°-228° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

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